molecular formula C8H12ClN3 B2779287 6-Chloro-N-isobutyl-2-pyrazinamine CAS No. 642459-37-8

6-Chloro-N-isobutyl-2-pyrazinamine

Cat. No. B2779287
M. Wt: 185.66
InChI Key: FECYIZSEVLCHGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-N-isobutyl-2-pyrazinamine, also known as 6-Cl-IBP, is a synthetic compound that has been studied for its potential as an antimicrobial agent. It has been used in laboratory experiments to study its effects on various microbial species, and has been found to be effective against a wide range of bacteria and fungi.

Scientific Research Applications

Antimycobacterial Properties

6-Chloro-N-isobutyl-2-pyrazinamine and its derivatives have been explored for their antimycobacterial properties. A series of compounds related to pyrazinamide were synthesized, including 6-chloro-5-cyanopyrazine-2-carboxamide and N-substituted 6-amino-5-cyanopyrazine-2-carboxamides, derived through nucleophilic substitution with various non-aromatic amines. Some compounds showed antimycobacterial activity against Mycobacterium tuberculosis comparable to pyrazinamide, with activities against Mycobacterium kansasii and Mycobacterium avium, which are not susceptible to pyrazinamide (Zítko et al., 2011). Another study synthesized pyrazinamide analogues with a -CONH- linker and evaluated them for antimycobacterial and antifungal activity, finding compounds with significant activity against Mycobacterium tuberculosis and antifungal effects (Doležal et al., 2010).

Synthesis and Structural Studies

The molecule has been a subject of synthesis and structural studies to explore its potential applications. For instance, an adaptable multicomponent synthesis approach for a related 4H-pyran molecule demonstrated the efficiency of synthesizing complex structures, which could be relevant in developing pharmaceuticals and materials (Kumar et al., 2021). Another study focused on the synthesis of isobutyl 6-amino-4-aryl-5-cyano-2-methyl-4H-pyran-3-carboxylates, showing the potential for generating diverse molecular structures for further pharmacological exploration (Kumar et al., 2013).

Inhibition of Mycobacterium tuberculosis Fatty Acid Synthetase

Research indicates that pyrazinamide, and by extension its analogs, including potentially 6-chloro-N-isobutyl-2-pyrazinamine, inhibit the fatty acid synthetase I (FASI) in Mycobacterium tuberculosis. This mechanism is crucial for understanding the drug's role in treating tuberculosis and could guide the development of new therapeutic agents targeting FASI to combat Mycobacterium infections (Zimhony et al., 2000).

Catalysis in Anti-TB Fixed-Dose Combinations

The molecule's derivatives have been studied for their catalytic role in reactions involving anti-tuberculosis (TB) drugs, suggesting a potential role in optimizing fixed-dose combination therapies for TB. This research highlights the complex interactions between drugs in combination therapies and the potential of pyrazinamide derivatives to influence these interactions, potentially leading to more effective or safer drug formulations (Bhutani et al., 2005).

properties

IUPAC Name

6-chloro-N-(2-methylpropyl)pyrazin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-6(2)3-11-8-5-10-4-7(9)12-8/h4-6H,3H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FECYIZSEVLCHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC1=CN=CC(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-chloro-N-(2-methylpropyl)pyrazin-2-amine

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